3-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
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Description
“3-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of piperidine derivatives .Chemical Reactions Analysis
The chemical reactions involved in the formation of various piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Plant Growth Regulation
Indole Derivatives: like 3-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide have been identified to play a role in plant growth and development. Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is one such derivative that has been extensively studied. These compounds can influence cell division, elongation, and differentiation, which are crucial for plant growth .
Pharmacological Research
The diverse biological activities of indole derivatives make them significant in pharmacological research. They have been found to exhibit a range of pharmacological activities, including antioxidant and antibacterial properties. This makes them valuable in the development of new therapeutic agents .
Antioxidant Activity
Benzamide derivatives, including our compound of interest, have shown potential as antioxidants. These compounds can help protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Antibacterial Applications
New benzamide derivatives have been synthesized and characterized for their antibacterial activities. They offer a promising avenue for the development of novel antibacterial agents, which is particularly important in the face of rising antibiotic resistance .
Chemical Synthesis and Modification
The compound’s structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. This is particularly useful in the field of medicinal chemistry, where it can be used to create a variety of pharmacologically active compounds .
properties
IUPAC Name |
3-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12-4-3-5-14(10-12)15(18)16-11-13-6-8-17(9-7-13)21(2,19)20/h3-5,10,13H,6-9,11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTYPMJNJYPRMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide |
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